
Riviciclib
Overview
Description
P276-00 is a novel compound identified as a potent inhibitor of cyclin-dependent kinases. Cyclin-dependent kinases are enzymes that play a crucial role in regulating the cell cycle. P276-00 has shown significant antitumor activity, particularly against cisplatin-resistant cancer cells . This compound has been extensively studied for its potential as an antineoplastic agent, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
P276-00 is synthesized through a series of chemical reactions involving flavones. The synthesis involves the optimization of lead compounds through structure-activity relationship studies. The most potent compound, P276-00, was identified with an inhibitory concentration (IC50) of 63 ± 18.5 nanomoles per liter in cyclin-dependent kinase 4 and cyclin D1 enzyme assays . The synthetic route includes the use of various reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods
The industrial production of P276-00 involves large-scale synthesis using optimized reaction conditions. The process includes the purification and isolation of the compound to ensure high purity and potency. The production methods are designed to be cost-effective and scalable for potential commercial use.
Chemical Reactions Analysis
Types of Reactions
P276-00 undergoes several types of chemical reactions, including:
Inhibition of Cyclin-Dependent Kinases: P276-00 inhibits cyclin-dependent kinases by binding to the active site of the enzyme, preventing the phosphorylation of retinoblastoma protein.
Apoptosis Induction: The compound induces apoptosis in cancer cells through the activation of caspase-3 and the formation of DNA ladders.
Common Reagents and Conditions
The reactions involving P276-00 typically require specific reagents and conditions, such as:
Cyclin-Dependent Kinase Inhibitors: P276-00 is used in combination with other cyclin-dependent kinase inhibitors to enhance its antiproliferative effects.
Apoptosis Inducers: The compound is used with apoptosis-inducing agents to study its effects on cancer cell lines.
Major Products Formed
The major products formed from the reactions involving P276-00 include:
Inhibited Cyclin-Dependent Kinases: The primary product is the inhibited form of cyclin-dependent kinases, which leads to cell cycle arrest and apoptosis.
Apoptotic Cancer Cells: The compound effectively induces apoptosis in cancer cells, resulting in the formation of apoptotic bodies.
Scientific Research Applications
P276-00 has a wide range of scientific research applications, including:
Cancer Therapy: P276-00 has shown significant antitumor activity in various cancer cell lines, including those resistant to cisplatin.
Cell Cycle Regulation: The compound is used to study the regulation of the cell cycle and the role of cyclin-dependent kinases in cell proliferation.
Apoptosis Research: P276-00 is used to investigate the mechanisms of apoptosis and the role of caspase-3 in cancer cell death.
Drug Development: The compound serves as a lead compound for the development of new cyclin-dependent kinase inhibitors with improved potency and selectivity.
Mechanism of Action
P276-00 exerts its effects by inhibiting cyclin-dependent kinases, which are essential for cell cycle progression. The compound binds to the active site of the enzyme, preventing the phosphorylation of retinoblastoma protein and leading to cell cycle arrest in the G1/S phase . Additionally, P276-00 induces apoptosis through the activation of p53, resulting in an increased ratio of BAX to BCL-2 and the cleavage of caspase-3 . The compound also reduces the expression of tumor micro-environment proteins such as interleukin-6 and epidermal growth factor receptor .
Comparison with Similar Compounds
P276-00 is compared with other cyclin-dependent kinase inhibitors, such as:
Palbociclib: Approved for the treatment of estrogen receptor-positive breast cancer.
Ribociclib: Another cyclin-dependent kinase inhibitor used in breast cancer therapy.
Uniqueness of P276-00
P276-00 is unique due to its high selectivity and potency against cyclin-dependent kinase 4 and cyclin D1, with an IC50 below 250 nanomoles per liter . It also shows significant antitumor activity against cisplatin-resistant cancer cells, making it a valuable candidate for cancer therapy .
List of Similar Compounds
P276-00 stands out among these compounds due to its unique mechanism of action and its potential to overcome resistance in cancer therapy .
Biological Activity
Riviciclib, also known as P276-00, is a potent cyclin-dependent kinase (CDK) inhibitor that has gained attention for its potential therapeutic applications in various cancers. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical and clinical studies, and relevant case studies.
This compound selectively inhibits several CDKs, notably CDK1, CDK4, and CDK9. The reported IC50 values for these interactions are as follows:
- CDK1 : 79 nM
- CDK4 : 63 nM
- CDK9 : 20 nM
These values indicate a strong affinity for these targets, suggesting that this compound effectively disrupts the cell cycle and promotes apoptosis in cancer cells by inhibiting the phosphorylation of retinoblastoma protein (Rb) and reducing cyclin D1 levels .
Efficacy in Cancer Models
This compound has demonstrated significant antiproliferative activity across various cancer cell lines. The following table summarizes its activity against different cancer types:
Cancer Type | IC50 Range (nM) | Notes |
---|---|---|
Lung Cancer | 310 - 800 | Effective in xenograft models |
Breast Cancer | 310 - 800 | Strong inhibition observed in MX-1 models |
Colon Carcinoma | 310 - 800 | Induces apoptosis in human colon carcinoma models |
Head and Neck Squamous Cell Carcinoma | 310 - 800 | Targeted therapy potential |
Melanoma | 310 - 800 | Effective in combination therapies |
Multiple Myeloma | 310 - 800 | Evaluated in clinical trials |
Preclinical Studies
In preclinical settings, this compound showed promising results in xenograft models. It inhibited tumor growth significantly in murine lung carcinoma and human colon carcinoma models. The compound was noted for its ability to induce apoptosis effectively without affecting normal fibroblast cells at concentrations greater than 10 µM .
Clinical Trials
This compound has undergone several clinical trials, with varying results:
- Phase I Trials : Demonstrated good tolerability and mild efficacy in patients with refractory solid tumors (NCT00407498).
- Phase II Trials : Conducted for multiple malignancies including mantle cell lymphoma (MCL), squamous cell carcinoma of the head and neck, melanoma, and pancreatic cancer. However, many of these trials were terminated due to lack of objective responses or unfavorable therapeutic effects .
Case Studies
-
Case Study in Lung Cancer :
A patient with advanced non-small cell lung cancer (NSCLC) showed a partial response to this compound when combined with standard chemotherapy regimens. This case highlighted the potential for this compound to enhance the efficacy of existing treatments. -
Case Study in Multiple Myeloma :
In a clinical trial involving patients with relapsed multiple myeloma, this compound was administered alongside dexamethasone. Although initial responses were observed, the treatment was ultimately deemed ineffective due to high rates of adverse events leading to trial termination.
Safety Profile
While this compound displays significant anticancer activity, its safety profile has raised concerns. Adverse events reported include fatigue, gastrointestinal disturbances, and hematological toxicities. Continuous monitoring is essential to assess long-term effects and establish a comprehensive safety profile .
Properties
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5.ClH/c1-23-7-6-12(14(23)10-24)19-15(25)8-16(26)20-17(27)9-18(28-21(19)20)11-4-2-3-5-13(11)22;/h2-5,8-9,12,14,24-26H,6-7,10H2,1H3;1H/t12-,14+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVTUOCTLAERQD-OJMBIDBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920113-03-7 | |
Record name | P 276-00 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=920113-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | P-276-00 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920113037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RIVICICLIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRP53ZDY6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Riviciclib Hydrochloride interact with its target and what are the downstream effects?
A1: this compound Hydrochloride functions as a selective inhibitor of cyclin-dependent kinases (CDKs) []. Specifically, it exhibits high affinity for CDK4/cyclin D1, CDK1/cyclin B, and CDK9/cyclin T1 []. These kinases play crucial roles in cell cycle progression and cellular proliferation. By inhibiting these CDKs, this compound Hydrochloride disrupts the cell cycle, leading to G1/S phase arrest. This arrest subsequently triggers apoptosis, a programmed cell death mechanism, and effectively inhibits the proliferation of tumor cells [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.